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These application notes provide a comprehensive guide for measuring changes in nicotinamide
adenine dinucleotide (NAD+) levels following treatment with a CD38 inhibitor. The protocols
detailed below are essential for researchers investigating the efficacy of CD38 inhibitors and
their impact on NAD+ metabolism.

CD38 is a multifunctional enzyme that acts as the primary NADase in mammalian cells, playing
a crucial role in regulating cellular NAD+ levels.[1][2] It degrades NAD+ to produce cyclic ADP-
ribose (CADPR), ADP-ribose, and nicotinamide.[3] With age and in certain pathological
conditions, the expression and activity of CD38 increase, leading to a decline in NAD+ levels
and subsequent mitochondrial dysfunction.[2][4][5] Inhibition of CD38 has emerged as a
promising therapeutic strategy to counteract age-related NAD+ decline and associated
metabolic dysfunction.[4][6][7][8] Potent and specific CD38 inhibitors have been shown to
reverse this decline, thereby improving physiological and metabolic parameters.[6]
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Accurate measurement of NAD+ levels is critical to assess the effectiveness of these inhibitors.
This document outlines two primary methodologies for NAD+ quantification: the enzymatic
cycling assay and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

The following tables summarize quantitative data on the effects of CD38 inhibition on NAD+
levels and the typical NAD+ concentrations found in various tissues.

Table 1: Effect of CD38 Status on NAD+ Levels in Mouse Tissues

. CD38 Knockout
Wild-Type (nmol

Tissue . (nmol NAD+/mg Fold Increase
NAD+/mg protein)

protein)
Brain 0.59 +0.06 5.56 + 0.69 ~9.4
Liver ~0.6 ~6.0 ~10
Lung ~0.4 ~4.0 ~10
Heart ~0.5 ~5.0 ~10
Testis ~0.3 ~3.0 ~10
Small Intestine ~0.4 ~4.0 ~10
Spleen ~0.2 ~4.0 ~20

Data compiled from studies on wild-type versus CD38 deficient mice, demonstrating the
significant role of CD38 in regulating basal NAD+ levels.[9][10]

Table 2: Impact of a CD38 Inhibitor (78c) on NAD+ Levels in Aged Mice
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Tissue Vehicle Control (Relative 78c Treatment (Relative
NAD+ Level) NAD+ Level)

Liver 1.0 ~1.5

White Adipose Tissue 1.0 ~1.8

Skeletal Muscle 1.0 ~1.6

This table illustrates the in vivo efficacy of a specific CD38 inhibitor, 78c, in elevating NAD+
levels in various tissues of aged mice.[4][6]

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams illustrate the CD38 signaling pathway and the general workflows for the
experimental protocols.
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Caption: CD38 signaling pathway and the effect of its inhibition.
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Caption: General workflow for measuring NAD+ levels.
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Experimental Protocols

Two widely used methods for NAD+ quantification are presented below. The choice of method
depends on the required sensitivity, throughput, and available equipment.

Protocol 1: Enzymatic Cycling Assay for NAD+
Quantification

This method is based on an enzymatic cycling reaction that leads to the generation of a colored
or fluorescent product, proportional to the amount of NAD+ in the sample.[11][12][13]
Commercially available kits provide a convenient and sensitive way to measure NAD+ and
NADH.[12][13][14]

Materials:

Cultured cells or tissue homogenates
e CD38 inhibitor of interest
e Phosphate-buffered saline (PBS), ice-cold

 NAD+/NADH Assay Kit (Colorimetric or Fluorometric) (e.g., from Cell Biolabs, MBL
International)[12][13][14]

» Acid and base for extraction (e.g., HCl and NaOH or specific extraction buffers from the kit)
[11][12]

Microplate reader (for absorbance or fluorescence)

Procedure:

e Cell Culture and Treatment:

o Plate cells at a desired density and allow them to adhere overnight.

o Treat cells with the CD38 inhibitor at various concentrations and for different time points.
Include a vehicle-treated control group.
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o Sample Preparation and NAD+ Extraction:

o For Adherent Cells: Aspirate the culture medium and wash the cells with ice-cold PBS.
Add the appropriate volume of acidic extraction buffer to lyse the cells and extract NAD+.
[15]

o For Suspension Cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and
resuspend in the acidic extraction buffer.

o For Tissues: Homogenize the tissue sample in an appropriate extraction buffer on ice.[11]

o Incubate the samples as recommended by the kit protocol (e.g., 80°C for 60 minutes for
acid extraction) to degrade NADH while preserving NAD+.[12]

o Centrifuge the lysate to pellet cellular debris.

o Carefully transfer the supernatant containing NAD+ to a new tube.

o Neutralize the acidic extract with the neutralization buffer provided in the kit to bring the pH
to a range of 6.0-8.0.[12][15]

e NAD+ Quantification:

[e]

Prepare a standard curve using the NAD+ standard provided in the Kit.

o Add 50 uL of the extracted samples and standards to the wells of a 96-well plate.

o Prepare the NAD Cycling Master Mix according to the kit's instructions.

o Add 50 pL of the Master Mix to each well.

o Incubate the plate at room temperature for 1-4 hours, protected from light.[12][15]

o Measure the absorbance or fluorescence using a microplate reader at the specified
wavelength.[12][13]

e Data Analysis:
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o Calculate the NAD+ concentration in the samples using the standard curve.

o Normalize the NAD+ concentration to the protein content of the cell or tissue lysate, which
can be determined using a standard protein assay (e.g., BCA or Bradford).[11] The final
result is often expressed as nmol NAD+/mg protein.[11]

Protocol 2: Liquid Chromatography-Mass Spectrometry
(LC-MS) for NAD+ Quantification

LC-MS offers high specificity and sensitivity for the quantification of NAD+ and other related
metabolites.[16][17][18] This method is particularly useful for validating results from enzymatic
assays and for metabolomic studies.

Materials:

Cultured cells or tissue homogenates

CD38 inhibitor of interest

PBS, ice-cold

Extraction solvent (e.g., 80% methanol, ice-cold)[15]

Internal standard (e.g., stable isotope-labeled NAD+)[19]

LC-MS system (e.g., HPLC coupled to a triple quadrupole mass spectrometer)[18][20]

Procedure:

e Cell Culture and Treatment:

o Follow the same procedure as in Protocol 1 for cell culture and treatment.

o Sample Preparation and NAD+ Extraction:

o Wash cells with ice-cold PBS.

o Add ice-cold extraction solvent (e.g., 80% methanol) to the cell pellet.[15]
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[e]

If using an internal standard for absolute quantification, spike it into the extraction solvent.
[19]

[e]

Vortex vigorously and incubate on ice to precipitate proteins.

o

Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.[15]

[¢]

Transfer the supernatant to a new tube for LC-MS analysis.

e LC-MS/MS Analysis:
o Set up the HPLC with a suitable column (e.g., C18) and mobile phases.[18]
o Develop a gradient elution program to separate NAD+ from other metabolites.[18]

o Configure the mass spectrometer for positive ion mode and set up selected reaction
monitoring (SRM) for NAD+ and the internal standard. Common transitions for NAD+ are
m/z 664.0 > 136.1.[20]

o Inject the extracted samples and a series of NAD+ standards to generate a standard
curve.

o Data Analysis:
o Integrate the peak areas for NAD+ and the internal standard.
o Calculate the concentration of NAD+ in the samples using the standard curve.

o Normalize the NAD+ levels to the protein concentration or cell number.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Measuring NAD+ Levels After CD38 Inhibitor
Treatment: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15605577/docs#measuring-nad-levels-after-cd38-
inhibitor-treatment-application-notes-and-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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